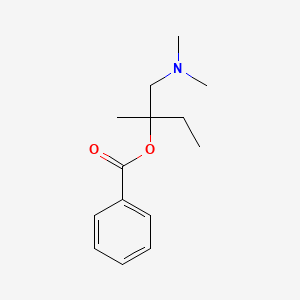
阿米洛卡因
描述
Synthesis Analysis
The synthesis of Amylocaine involves a Grignard reaction of chloroacetone with one mole of magnesium ethyl bromide to give 1-chloro-2-methyl-butan-2-ol . This is then heated with dimethylamine to give 1-(dimethylamino)-2-methylbutan-2-ol . These two steps can also be treated as interchangeable. The final step is esterification with benzoyl chloride to complete the synthesis of amylocaine .Molecular Structure Analysis
Amylocaine has a molecular formula of C14H21NO2 . Its molecular weight is approximately 235.33 g/mol . The IUPAC name for Amylocaine is 1-(dimethylamino)-2-methylbutan-2-yl benzoate .Chemical Reactions Analysis
Amylocaine, like other local anesthetics, acts as a membrane stabilizing drug that reversibly decreases the rate of depolarization and repolarization of excitable membranes . This blocks the conduction of neuronal signals for certain bodily movements .Physical And Chemical Properties Analysis
Amylocaine hydrochloride is a white or off-white crystalline powder . It is soluble in water and slightly soluble in ethanol . Its melting point is approximately 175-177°C . It decomposes before boiling . The pH of a 1% aqueous solution is approximately 4.5-6.5 .科学研究应用
1. 免疫球蛋白轻链淀粉样变性中的临床试验和药物开发
阿米洛卡因在免疫球蛋白轻链淀粉样变性 (AL) 领域的应用至关重要。考虑到最近的诊断和技术进步,已就 AL 中的临床试验设计和药物开发的现代框架达成共识。该框架鼓励对阿米洛卡因等疗法进行快速测试,并加快新药的开发和批准 (Comenzo 等人,2012)。
2. 淀粉样蛋白形成和蛋白质错误折叠疾病
对蛋白质聚集和淀粉样蛋白形成的研究,包括阿米洛卡因的作用,已经显著扩大。这些研究将淀粉样蛋白沉积与一系列医学疾病联系起来,例如阿尔茨海默病和 2 型糖尿病。了解肽和蛋白质的功能形式的性质,以及维持蛋白质稳态的方法,是阿米洛卡因的一个关键应用领域 (Knowles 等人,2014)。
3. 小麦胚乳中的淀粉体代谢
阿米洛卡因在了解淀粉体在食品生产中的作用方面的应用非常显着。淀粉体专门用于淀粉生产,是胚乳代谢中的核心。阿米洛卡因在这一背景下的作用有助于分析参与碳水化合物、脂质、氨基酸、核酸和其他对于籽粒灌浆至关重要的生物合成过程的蛋白质 (Dupont, 2008)。
4. 淀粉样蛋白疾病:发病机制和治疗
阿米洛卡因在了解阿尔茨海默病等淀粉样蛋白疾病的发病机制方面有应用。研究集中在病理性和功能性淀粉样蛋白的结构特征上,阿米洛卡因为从水净化到 3D 打印的各个领域的应用中使用的合成淀粉样蛋白的创新做出了贡献 (Ke 等人,2020)。
5. 淀粉水解酶水解淀粉
阿米洛卡因在淀粉水解酶水解后对淀粉结构分析的研究中的作用非常重要。了解不同酶如何将淀粉转化为不同的结构对于食品科学和营养学中的应用至关重要 (Bijttebier 等人,2010)。
6. 兽医学中的生物标志物
在兽医学中,阿米洛卡因有助于识别疾病和炎症状态中的生物标志物,如急性期蛋白 (APP)。它有助于伴侣动物和农场动物疾病的诊断过程,为兽医保健做出了重大贡献 (Eckersall & Bell, 2010)。
7. 淀粉样蛋白在肥胖治疗中的作用
阿米洛卡因在肥胖治疗中的作用,特别是通过对淀粉样蛋白等激素的研究,是另一个应用。它有助于了解淀粉样蛋白的生理作用和药理潜力,影响有效肥胖治疗的开发 (Jorsal 等人,2015)。
安全和危害
属性
IUPAC Name |
[1-(dimethylamino)-2-methylbutan-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMBBCOBEAVDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
532-59-2 (hydrochloride) | |
| Record name | Amylocaine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047862 | |
| Record name | Amylocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In particular, amylocaine, much like other local anesthetics, bind and blockade voltage gated sodium channels located in the excitable membranes of various sensory receptors. Once blocked, the influx of sodium across the channels and membrane is inhibited. Because the influx of sodium is necessary to facilitate neuronal action potentials and signal conduction across sensory receptor membranes, the influx inhibition subsequently prevents the body reactions that would normally result from the neuronal signals. | |
| Record name | Amylocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amylocaine | |
CAS RN |
644-26-8 | |
| Record name | Amylocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amylocaine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amylocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amylocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(dimethylamino)methyl]-1-methylpropyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYLOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRW683O56T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



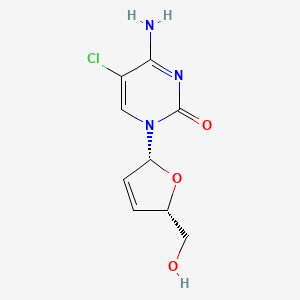
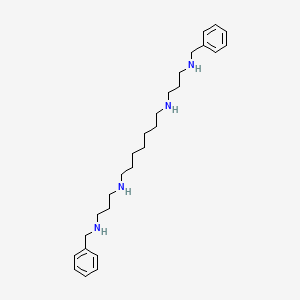
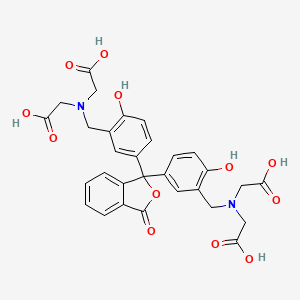
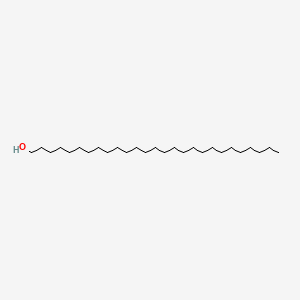
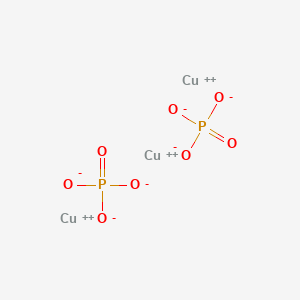
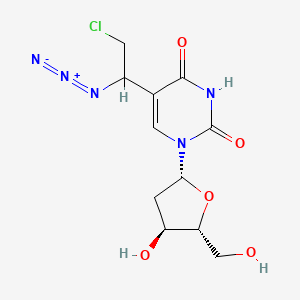
![6,9-Methano-5H-pyrido[1',2':1,2]azepino[4,5-b]indole, 7-ethyl-6,6a,7,8,9,10,12,13-octahydro-, [6R-(6alpha,6abeta,7beta,9alpha)]-](/img/structure/B1215242.png)
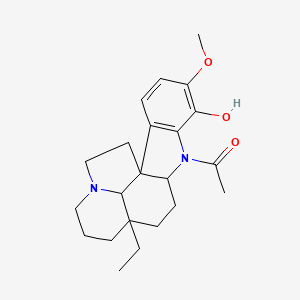
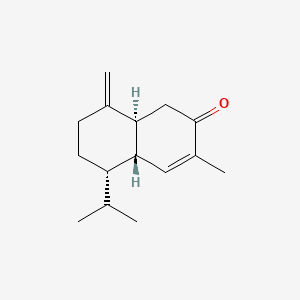
![1-[2,5-diethoxy-4-(1-tetrazolyl)phenyl]sulfonyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B1215247.png)
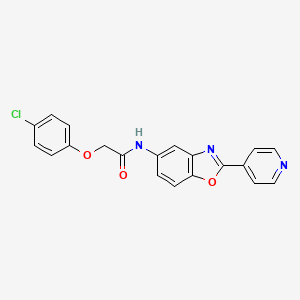
![1-[1-(1-Cyclopentyl-5-tetrazolyl)-2-methylpropyl]-4-(2-fluorophenyl)piperazine](/img/structure/B1215249.png)
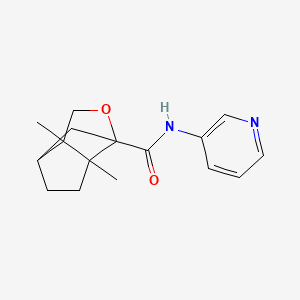
![1-[(4-Chlorophenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-methylpiperazine](/img/structure/B1215251.png)